molecular formula C10H18O4 B8453113 methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate

methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate

Cat. No. B8453113
M. Wt: 202.25 g/mol
InChI Key: WIDIECJCPZOVEH-UHFFFAOYSA-N
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Patent
US08304412B2

Procedure details

The crude product from Example 1A is dissolved in 40 ml of methanol, and 200 mg of Dowex 50 WX8-100 ion exchanger (washed beforehand 7× with in each case 20 ml of 2 M hydrochloric acid and then 7× with in each case 20 ml of methanol) are added. The mixture is stirred at +64° C. for 20 h. After cooling to RT, the ion exchanger is filtered off and the filtrate is concentrated on a rotary evaporator. The crude product is directly used in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]1.[CH3:14]O>>[OH:1][CH2:2][CH2:3][O:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([O:13][CH3:14])=[O:12])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC1CCC(CC1)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at +64° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
200 mg of Dowex 50 WX8-100 ion exchanger (washed beforehand 7× with in each case 20 ml of 2 M hydrochloric acid
ADDITION
Type
ADDITION
Details
7× with in each case 20 ml of methanol) are added
FILTRATION
Type
FILTRATION
Details
the ion exchanger is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is directly used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
OCCOC1CCC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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